molecular formula C21H23N3O4 B4178780 2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(4-ethoxyphenyl)acetamide

2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B4178780
M. Wt: 381.4 g/mol
InChI Key: JQOTWKCIJNLXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(4-ethoxyphenyl)acetamide, also known as Boc-Lys-OEt, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has a molecular weight of 412.5 g/mol.

Mechanism of Action

The mechanism of action of 2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(4-ethoxyphenyl)acetamide is not well understood. However, it is believed that 2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(4-ethoxyphenyl)acetamide interacts with specific receptors or enzymes in the body, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(4-ethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, which are involved in the regulation of many biological processes. 2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(4-ethoxyphenyl)acetamide has also been shown to modulate the activity of ion channels, which are responsible for the regulation of membrane potential and cellular signaling. In addition, 2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(4-ethoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory disorders and pain.

Advantages and Limitations for Lab Experiments

2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(4-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other synthetic compounds. However, 2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(4-ethoxyphenyl)acetamide has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(4-ethoxyphenyl)acetamide. One potential direction is the development of novel drugs and therapeutic agents based on 2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(4-ethoxyphenyl)acetamide. Another potential direction is the study of its mechanism of action, which could lead to a better understanding of its biochemical and physiological effects. Finally, the synthesis of 2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(4-ethoxyphenyl)acetamide analogs with improved properties, such as water solubility and selectivity, could lead to the development of more effective drugs and therapeutic agents.

Scientific Research Applications

2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of peptides and proteins, which are essential components of many biological processes. 2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(4-ethoxyphenyl)acetamide has also been used in the study of enzyme kinetics, protein-protein interactions, and protein folding. In addition, 2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(4-ethoxyphenyl)acetamide has been used in the development of novel drugs and therapeutic agents.

properties

IUPAC Name

2-(1-benzoyl-3-oxopiperazin-2-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-2-28-17-10-8-16(9-11-17)23-19(25)14-18-20(26)22-12-13-24(18)21(27)15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOTWKCIJNLXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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